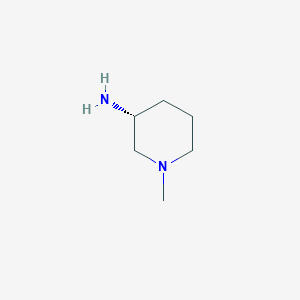

(R)-1-methylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSACHHNFDNCNB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428661 | |

| Record name | (R)-1-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001353-92-9 | |

| Record name | (R)-1-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Methylpiperidin-3-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Methylpiperidin-3-amine is a chiral cyclic amine that is gaining attention as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of both a secondary amine within the piperidine ring and a primary amine substituent make it a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is typically a liquid at room temperature, ranging from colorless to pale yellow depending on purity.[1] It is characterized by its solubility in polar solvents.[1] The presence of two basic nitrogen atoms, the secondary amine in the piperidine ring and the primary exocyclic amine, dictates its chemical reactivity, particularly its ability to act as a nucleophile and a base.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 1001353-92-9 | [2] |

| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | [4][5] |

| Solubility | Soluble in polar solvents | [1] |

Spectroscopic Properties

While specific, detailed spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known properties of amines and piperidine structures.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the N-methyl group, the methine proton at the chiral center (C3), and the diastereotopic protons of the piperidine ring. The protons on the carbon adjacent to the nitrogen atoms would appear deshielded. The following shifts have been reported in CD₃OD: δ 3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s, N-CH₃), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.15-1.42 (1H, m).[6] |

| ¹³C NMR | Expected signals include a peak for the N-methyl carbon, and distinct peaks for the five carbons of the piperidine ring. The carbon atom bearing the amino group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) would be expected to have characteristic chemical shifts. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 114. Common fragmentation patterns for piperidines would involve cleavage of the ring. |

| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹). C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹. C-N stretching vibrations in the 1000-1250 cm⁻¹ region.[7] |

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of a protected (R)-3-aminopiperidine derivative. The following is a detailed experimental protocol adapted from published procedures.[6]

Experimental Protocol: Synthesis from (R)-tert-butyl piperidin-3-ylcarbamate

This two-step synthesis involves the N-methylation of the piperidine ring followed by the deprotection of the primary amine.

Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate

-

To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0 °C, add a 30% aqueous solution of formaldehyde (7.5 mL).

-

To this mixture, add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure (in vacuo).

-

Dissolve the residue in a mixture of ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-methylated product as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step in methanol (60 mL).

-

To this solution, add a 4N solution of HCl in dioxane (10 mL).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Concentrate the mixture in vacuo.

-

Triturate the resulting residue with diethyl ether.

-

Filter the resulting precipitate and wash it with ice-cold methanol to afford this compound, typically as its hydrochloride salt, as a solid.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1001353-92-9 [sigmaaldrich.com]

- 4. americanelements.com [americanelements.com]

- 5. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]

- 6. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. Piperidine, 1-methyl- [webbook.nist.gov]

(R)-1-methylpiperidin-3-amine: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of (R)-1-methylpiperidin-3-amine. The document outlines the key spectroscopic and chromatographic techniques, presenting available experimental data and predicted spectral characteristics. Detailed experimental protocols are provided to assist researchers in replicating and adapting these methods for their own applications in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3R)-1-methylpiperidin-3-amine | PubChem[1][2] |

| CAS Number | 1001353-92-9 | American Elements[3], PubChem[1][2] |

| Molecular Formula | C₆H₁₄N₂ | American Elements[3], PubChem[1][2] |

| Molecular Weight | 114.19 g/mol | American Elements[3], PubChem[1][2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | American Elements[3] |

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

An experimental ¹H NMR spectrum for this compound has been reported.[5] The spectrum is consistent with the proposed structure, showing signals for the piperidine ring protons, the N-methyl group, and the amine protons. A synthesis report also provides ¹H NMR data for the final product, confirming its structure.[2]

Table 1: Experimental ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.54 | m | 1H | H-3 |

| 2.81 | m | 1H | Piperidine Ring H |

| 2.62 | m | 1H | Piperidine Ring H |

| 2.23 | s | 3H | N-CH₃ |

| 1.97 | m | 1H | Piperidine Ring H |

| 1.67-1.87 | m | 3H | Piperidine Ring H |

| 1.56-1.61 | m | 1H | Piperidine Ring H |

| 1.15-1.42 | m | 1H | Piperidine Ring H |

Note: The assignments are based on the data provided in a synthesis protocol and may require further 2D NMR analysis for unambiguous confirmation.[2]

As of the latest search, a publicly available experimental ¹³C NMR spectrum for this compound has not been identified. However, based on the known structure and data from analogous compounds such as N-methylpiperidine, the expected chemical shifts can be predicted.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~55-60 | C-2, C-6 |

| ~45-50 | C-3 |

| ~45-50 | N-CH₃ |

| ~25-30 | C-4 |

| ~20-25 | C-5 |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3250 | Medium | N-H stretch (primary amine) - two bands expected |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1250-1020 | Medium | C-N stretch (aliphatic amine) |

Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound was not found, the expected fragmentation pattern can be predicted based on the structure and general fragmentation rules for amines. The molecular ion peak (M+) is expected at m/z 114. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the loss of substituents attached to the carbon adjacent to the nitrogen atoms.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ or [M - NH₂CH]⁺ |

| 71 | Alpha-cleavage fragment |

| 58 | Piperidine ring fragment |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy

A logical workflow for structure elucidation using NMR is essential. The following diagram illustrates the relationship between different NMR experiments.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the chosen solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks in both the ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

The following diagram illustrates the sample preparation workflow for IR analysis of a liquid sample.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry

The following diagram outlines the general workflow for obtaining a mass spectrum.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with a library database if available.

-

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. While experimental ¹H NMR data is available and confirms the basic structure, the acquisition of experimental ¹³C NMR, IR, and mass spectra is necessary for a complete and unambiguous characterization. The protocols and predicted data presented in this guide provide a solid framework for researchers to confirm the identity and purity of this important chemical building block. It is recommended that any new batch of this compound be fully characterized using the described methodologies to ensure its suitability for downstream applications in drug development and scientific research.

References

- 1. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. (3R)-1-methylpiperidin-3-amine, CasNo.1001353-92-9 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 5. (R)-3-Amino-1-methyl-piperidine(1001353-92-9) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine, 1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to (R)-1-methylpiperidin-3-amine (CAS: 1001353-92-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-methylpiperidin-3-amine, a chiral piperidine derivative of significant interest in medicinal chemistry. This document consolidates essential information on its chemical and physical properties, a detailed synthesis protocol, and its primary applications in drug discovery, particularly as a key building block for synthesizing dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes.

Chemical and Physical Properties

This compound is a chiral secondary amine that serves as a versatile intermediate in organic synthesis.[1] Its stereochemistry plays a crucial role in its interaction with biological targets.[1] Key identifying and physical data are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1001353-92-9 |

| IUPAC Name | (3R)-1-methylpiperidin-3-amine[2][3] |

| Synonyms | (R)-3-Amino-1-methylpiperidine, (3R)-1-Methyl-3-piperidinamine[2][3] |

| Molecular Formula | C₆H₁₄N₂[2] |

| Molecular Weight | 114.19 g/mol [2][3] |

| InChI Key | QZSACHHNFDNCNB-ZCFIWIBFSA-N[2] |

| PubChem CID | 7446917[2] |

| MDL Number | MFCD17015901[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Liquid |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg[2] |

| Solubility | Soluble in polar solvents.[1] Freely soluble (303 g/L) at 25 °C (calculated)[4] |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

| Purity | Typically available at ≥97% purity |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reductive amination of a protected (R)-3-aminopiperidine derivative. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Reductive Amination

This procedure outlines the N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate followed by deprotection of the amino group.

Step 1: N-methylation of (R)-tert-butyl piperidin-3-ylcarbamate

-

To a solution of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) in methanol (75 mL) at 0°C, add a 30% aqueous solution of formaldehyde (7.5 mL).

-

To this mixture, add sodium cyanoborohydride (4.51 g, 0.075 mol) in portions, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo to remove the methanol.

-

Dissolve the residue in a mixture of ethyl acetate and water.

-

Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo to yield the N-methylated intermediate as an oil. This crude product is typically used in the next step without further purification.

Step 2: Deprotection of the Boc-protected amine

-

Dissolve the crude N-methylated intermediate from the previous step in methanol (60 mL).

-

Add a 4N solution of HCl in dioxane (10 mL) to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Concentrate the mixture in vacuo.

-

Triturate the resulting residue with ether to induce precipitation.

-

Filter the solid precipitate and wash it with ice-cold methanol.

-

Dry the solid to obtain this compound dihydrochloride. A 72% yield has been reported for this two-step process.[5]

¹H NMR Data (400 MHz, CD₃OD): δ 3.54 (1H, m), 2.81 (1H, m), 2.62 (1H, m), 2.23 (3H, s), 1.97 (1H, m), 1.67-1.87 (3H, m), 1.56-1.61 (1H, m), 1.41 (9H, s), 1.15-1.42 (1H, m).[5]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its primary application lies in the preparation of dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. The chiral nature of this intermediate is essential for the efficacy of the final drug products.

Role in DPP-IV Inhibitor Synthesis

DPP-IV is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control. The (R)-enantiomer of the aminopiperidine scaffold is a common structural motif in several potent and selective DPP-IV inhibitors.

Illustrative Signaling Pathway of DPP-IV Inhibitors

The following diagram illustrates the general mechanism of action for DPP-IV inhibitors, the class of drugs synthesized using this compound.

Caption: General signaling pathway of DPP-IV inhibitors.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as a flammable liquid and can cause severe skin burns and eye damage.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H225: Highly flammable liquid and vapor |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block for the pharmaceutical industry. Its well-defined synthesis and critical role in the production of DPP-IV inhibitors underscore its importance in modern drug development. This guide provides essential technical information to aid researchers and scientists in its effective and safe utilization.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]

- 5. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of Chirality in the Biological Activity of Piperidine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, featuring prominently in the molecular architecture of a vast array of pharmaceuticals.[1][2] Its conformational flexibility and synthetic tractability have made it a privileged scaffold in the design of novel therapeutic agents. However, the true potential of piperidine-based drugs is often unlocked through the careful consideration of stereochemistry. The introduction of chiral centers into the piperidine ring can profoundly influence a molecule's biological activity, dictating its potency, selectivity, and pharmacokinetic profile.[3][4] This technical guide delves into the critical importance of chirality in the biological activity of piperidines, providing a comprehensive overview of their roles as agonists, antagonists, and enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Enantioselective Landscape of Piperidine Bioactivity

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in drug-receptor interactions. As biological targets such as receptors and enzymes are themselves chiral, they often exhibit stereoselectivity, preferentially binding to one enantiomer over the other.[5][6] This selectivity can lead to significant differences in the pharmacological effects of enantiomers, with one often being significantly more potent or even eliciting a different biological response altogether.

Chiral Piperidines as Receptor Antagonists

The antagonist activity of chiral piperidines is a well-documented phenomenon, with numerous studies demonstrating the superior potency of one enantiomer. A notable example is seen in tachykinin NK3 receptor antagonists, where the stereochemistry at the C2 and C4 positions of the piperidine ring is critical for high-affinity binding.

| Compound | Target Receptor | Enantiomer | IC50 (nM) |

| Tachykinin NK3 Antagonist | Tachykinin NK3 | (-)-enantiomer | 5.9 |

| (+)-enantiomer | > 1000 | ||

| M5 Muscarinic Antagonist | Muscarinic M5 | (S)-enantiomer | 15 |

| (R)-enantiomer | 250 | ||

| GPR55 Antagonist | GPR55 | (R)-enantiomer | 42 |

| (S)-enantiomer | 830 | ||

| Table 1: Comparison of the antagonist activity (IC50) of chiral piperidine enantiomers against various G-protein coupled receptors. Data compiled from multiple sources. |

Chiral Piperidines as Receptor Agonists

The principle of enantioselectivity also extends to agonist activity. The spatial arrangement of substituents on the chiral piperidine core determines the molecule's ability to effectively bind to and activate its target receptor. For instance, in the development of nicotinic acetylcholine receptor (nAChR) agonists, the stereochemistry of methyl-substituted piperazinium compounds (structurally related to piperidines) was found to be a key determinant of their selectivity and efficacy.[1]

| Compound | Target Receptor | Enantiomer | EC50 (µM) |

| Nicotinic Acetylcholine Receptor Agonist | α7 nAChR | (S)-enantiomer | 0.85 |

| (R)-enantiomer | 12.3 | ||

| Opioid Receptor Agonist | µ-opioid receptor | (-)-(2S,4R) | 1.5 |

| (+)-(2R,4S) | 15.2 | ||

| Table 2: Comparison of the agonist activity (EC50) of chiral piperidine enantiomers. |

Chiral Piperidines as Enzyme Inhibitors

The active sites of enzymes are highly ordered, three-dimensional environments, making them particularly sensitive to the stereochemistry of inhibitors. Chiral piperidine derivatives have been successfully developed as potent and selective inhibitors of various enzymes, with one enantiomer often exhibiting significantly greater inhibitory activity. A prominent example is the development of inhibitors for soluble epoxide hydrolase (sEH), where isosteric modifications and the introduction of chirality have been shown to modulate inhibitory potency and metabolic stability.[7]

| Compound | Target Enzyme | Enantiomer | Ki (nM) |

| Soluble Epoxide Hydrolase Inhibitor | sEH | (R)-enantiomer | 2.1 |

| (S)-enantiomer | 45.7 | ||

| Farnesyl Protein Transferase Inhibitor Intermediate | Farnesyl Protein Transferase | (+)-enantiomer | Active Intermediate |

| (-)-enantiomer | Inactive | ||

| Table 3: Comparison of the enzyme inhibitory activity (Ki) of chiral piperidine enantiomers. |

Key Signaling Pathways Modulated by Chiral Piperidines

The biological effects of chiral piperidines are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

M5 Muscarinic Receptor Signaling

The M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is coupled to Gq proteins.[8] Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses.[9]

Tachykinin NK3 Receptor Signaling

Similar to the M5 receptor, the tachykinin NK3 receptor is a Gq-coupled GPCR.[10] Antagonists of this receptor, often chiral piperidine derivatives, block the binding of the endogenous ligand, neurokinin B. This inhibition prevents the activation of PLC and the subsequent downstream signaling cascade involving IP3, DAG, and intracellular calcium release.[4][11]

GPR55 Signaling

GPR55, another GPCR, exhibits a more complex signaling profile, coupling to both Gq and G12/13 proteins.[12][13] Activation of GPR55 by an agonist leads to the activation of PLC and the subsequent increase in intracellular calcium. Additionally, the G12/13 pathway activation results in the stimulation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton.

Experimental Protocols

The quantitative data presented in this guide are derived from a variety of in vitro assays. The following sections provide detailed methodologies for some of the key experiments used to characterize the biological activity of chiral piperidines.

Calcium Mobilization Assay

This assay is commonly used to assess the activity of GPCRs that couple to the Gq signaling pathway.[6]

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This change can be detected using a calcium-sensitive fluorescent dye.

Workflow:

Detailed Method:

-

Cell Culture: Plate cells expressing the GPCR of interest (e.g., HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of the chiral piperidine compounds. For antagonist assays, pre-incubate the cells with the antagonist before adding a known agonist at its EC80 concentration.

-

Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time upon addition of the compound.

-

Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured.

Detailed Method:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-pentazocine for sigma receptors), and varying concentrations of the chiral piperidine compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value is determined from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (Determination of Ki)

These assays are used to quantify the potency of an enzyme inhibitor.[1]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor.

Detailed Method:

-

Enzyme Reaction: Set up a reaction mixture containing the enzyme, its substrate, and a buffer.

-

Inhibitor Addition: Add varying concentrations of the chiral piperidine inhibitor to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis:

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Plot the initial velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

Use non-linear regression analysis of the data to a suitable enzyme inhibition model (e.g., competitive, non-competitive) to determine the Ki value. Alternatively, linearized plots such as the Lineweaver-Burk or Dixon plots can be used.[3]

-

Conclusion

The evidence presented in this technical guide underscores the profound impact of chirality on the biological activity of piperidine derivatives. The stereochemical arrangement of substituents on the piperidine scaffold is a critical determinant of a molecule's interaction with its biological target, influencing its potency as an agonist, antagonist, or enzyme inhibitor. A thorough understanding and strategic application of stereochemistry are therefore indispensable for the successful design and development of novel, highly effective, and selective piperidine-based therapeutics. The detailed experimental protocols and signaling pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Methylpiperidin-3-amine: A Comprehensive Technical Guide for Researchers

Introduction: (R)-1-methylpiperidin-3-amine is a chiral synthetic amine of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its piperidine core is a prevalent scaffold in a multitude of approved pharmaceuticals, valued for its favorable physicochemical properties and its capacity to interact with a wide array of biological targets.[1][2] This technical guide provides an in-depth overview of the molecule's properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.

Physicochemical Properties

This compound is a liquid at room temperature, characterized by the following properties. A comprehensive summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [3][4][5][6][7] |

| Molecular Formula | C6H14N2 | [3][5][6][7] |

| CAS Number | 1001353-92-9 | [3][5][6] |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | [6] |

| Density | 0.912 ± 0.06 g/cm³ | [5] |

| Solubility | Freely soluble (303 g/L at 25 °C) | [5] |

| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available (R)-tert-butyl piperidin-3-ylcarbamate. This process includes a reductive amination to introduce the methyl group onto the piperidine nitrogen, followed by the removal of the Boc protecting group from the amine at the 3-position.

Experimental Protocol

Step 1: Synthesis of (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate

-

In a suitable reaction vessel, a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) is prepared.

-

The mixture is cooled to 0°C.

-

Sodium cyanoborohydride (4.51 g, 0.075 mol) is added portion-wise to the cooled mixture.[4]

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then concentrated under reduced pressure (in vacuo).

-

The resulting residue is dissolved in a mixture of ethyl acetate and water.

-

The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed from the organic layer by vacuum concentration to yield the N-methylated intermediate as an oil, which can be used in the subsequent step without further purification.[4]

Step 2: Synthesis of this compound (Final Product)

-

The crude (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate from the previous step is dissolved in methanol (60 mL).

-

A 4N solution of hydrochloric acid in dioxane (10 mL) is added to the methanolic solution.[4]

-

The reaction mixture is stirred at room temperature for 6 hours.

-

Following the reaction, the mixture is concentrated under reduced pressure.

-

The resulting residue is triturated with ether.

-

The precipitate that forms is collected by filtration and washed with ice-cold methanol to give this compound as a solid.[4]

Applications in Drug Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, and this compound serves as a valuable chiral building block for the synthesis of complex pharmaceutical agents.[1][2] Chiral amines, in particular, are crucial for creating stereospecific interactions with biological targets, which can lead to improved efficacy and reduced side effects.

While specific drugs directly incorporating this compound are not prominently detailed in publicly available literature, its structural motifs are found in a variety of therapeutic agents. For instance, the closely related 3-aminopiperidine core is a key component in dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes.[8] These inhibitors function by blocking the DPP-IV enzyme, which in turn prolongs the action of incretin hormones that regulate blood sugar levels.

The logical progression of utilizing a building block like this compound in a drug discovery program is illustrated in the following diagram.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]

- 6. americanelements.com [americanelements.com]

- 7. bldpharm.com [bldpharm.com]

- 8. nbinno.com [nbinno.com]

Synthesis of Chiral 3-Aminopiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-aminopiperidine scaffold is a privileged structural motif integral to numerous pharmaceutical agents, including potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes. The precise stereochemistry of the 3-amino group is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug development. This technical guide provides an in-depth overview of key synthetic strategies for accessing these valuable chiral building blocks, complete with comparative data, detailed experimental protocols, and workflow diagrams.

Core Synthetic Strategies

The synthesis of enantiomerically pure 3-aminopiperidine derivatives can be broadly categorized into four main approaches:

-

Chiral Pool Synthesis: Utilizes readily available and inexpensive chiral starting materials, such as amino acids, to transfer stereochemistry to the target molecule.

-

Enzymatic Synthesis: Employs isolated enzymes or whole-cell systems to catalyze stereoselective transformations, offering high enantiopurity and mild reaction conditions.

-

Asymmetric Catalysis: Involves the use of chiral metal catalysts or organocatalysts to induce enantioselectivity in the formation of the piperidine ring or the introduction of the amino group.

-

Classical Resolution: Separates a racemic mixture of 3-aminopiperidine derivatives using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Each of these strategies offers distinct advantages and disadvantages in terms of scalability, cost, and applicability to different target derivatives. The following sections provide a detailed examination of these methods.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Chiral Pool Synthesis from L-Glutamic Acid

| Step | Product | Yield (%) | Notes |

| 1. Esterification | Dimethyl L-glutamate hydrochloride | Quantitative | Thionyl chloride in methanol. |

| 2. Boc-Protection | Dimethyl N-Boc-L-glutamate | 92% | (Boc)₂O, TEA, DMAP. |

| 3. Reduction | (S)-2-(N-Boc-amino)-1,5-pentanediol | 76% | NaBH₄ in methanol at RT. |

| 4. Tosylation | Ditosylate intermediate | Quantitative | p-TsCl, TEA, DMAP. |

| 5. Cyclization | N-substituted-3-(N-Boc-amino)piperidine | 74% (with cyclohexylamine) | Overall yield of 44-55%.[1] |

Table 2: Enzymatic Synthesis Approaches

| Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Key Catalyst / Enzyme |

| Transaminase | N-Boc-3-piperidone | (R)-3-Amino-1-Boc-piperidine | High | >99.7% | Transaminase from Mycobacterium vanbaalenii |

| Enzyme Cascade | N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54% (isolated) | High (enantiopure) | Galactose Oxidase (GOase) & Imine Reductase (IRED)[2] |

| Kinetic Resolution | rac-1-Boc-3-aminopiperidine | (R)-1-Boc-3-aminopiperidine | 42% | 97% | Transaminase |

Table 3: Classical Resolution

| Method | Racemate | Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Diastereomeric Salt Crystallization | (±)-3-Aminopiperidine | (R)-cyclic phosphoric acid | (R)-3-Aminopiperidine | 99.5% | 99.6%[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the summary tables.

Chiral Pool Synthesis: (S)-N-Cyclohexyl-3-(N-Boc-amino)piperidine from L-Glutamic Acid[1][5]

This five-step synthesis starts from the naturally occurring amino acid L-glutamic acid.

Step 1: Dimethyl L-glutamate hydrochloride (6) To a stirred solution of L-glutamic acid (7.5 g, 51 mmol) in methanol (100 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The ice bath is then removed, and the reaction is stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure to yield the hydrochloride salt (10.76 g, quantitative) as a pale yellow solid, which is used in the next step without further purification.

Step 2: Dimethyl N-Boc-L-glutamate (7) To a solution of the crude hydrochloride salt (10.7 g, 50 mmol) in CHCl₃ (120 mL) at 0°C, triethylamine (15.3 mL, 110 mmol) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 12 g, 55 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 6 hours. The reaction is quenched with water (50 mL) and extracted with CHCl₃ (3 x 50 mL). The combined organic layer is washed with 10% aqueous sodium bisulfate, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography to afford the pure product (13.3 g, 92%).

Step 3: (S)-2-(N-Boc-amino)-1,5-pentanediol (8) To a solution of dimethyl N-Boc-L-glutamate (7) (6.0 g, 20.7 mmol) in methanol (100 mL), sodium borohydride (NaBH₄, 3.1 g, 83 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Column chromatography (silica gel, eluent: Ethyl acetate/Hexane, 2:8) yields the pure diol (4.7 g, 76%).

Step 4: Ditosylate of (S)-2-(N-Boc-amino)-1,5-pentanediol (8a) To a solution of the diol (8) (1 g, 4.1 mmol) in CHCl₃ (30 mL), triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (p-TsCl, 2.3 g, 12.3 mmol), and DMAP (0.5 equiv., 0.42 g) are added. The mixture is stirred at room temperature for 12 hours. The reaction is worked up by washing with water and brine, drying over Na₂SO₄, and concentrating to give the crude ditosylate (3.6 g, quantitative), which is used directly in the next step.

Step 5: (S)-N-Cyclohexyl-3-(N-Boc-amino)piperidine (10) To a solution of the crude ditosylate (8a) (0.4 g, 0.74 mmol) in an appropriate solvent, cyclohexylamine (1.7 mL, 15 mmol) is added. The mixture is stirred for 12 hours. The reaction is quenched with aqueous ammonium chloride (5 mL) and extracted with CHCl₃ (3 x 20 mL). The combined organic layer is washed with brine, dried, and concentrated. Purification by column chromatography (silica gel, eluent: Ethyl acetate/Hexane) provides the final product (208 mg, 74%).

Enzymatic Synthesis: (R)-1-Boc-3-aminopiperidine via Transamination[6]

This protocol employs a transaminase enzyme for the asymmetric amination of a prochiral ketone.

Reaction Setup: In a reaction vessel, add recombinant E. coli wet bacteria expressing the desired transaminase catalyst, a suitable buffer solution (e.g., triethanolamine buffer), pyridoxal phosphate (PLP), N-tert-butoxycarbonyl-3-piperidone (substrate), and an amino donor (e.g., isopropylamine).

Reaction Conditions:

-

Substrate Concentration: 1-800 mmol/L

-

Enzyme Loading: 0.1-50 g/L

-

Amino Donor Concentration: 1-60 g/L

-

PLP Concentration: 0-8.0 mmol/L

-

Temperature: 30-50 °C

-

pH: 7.0-10.0

-

Reaction Time: 12-36 hours

Procedure:

-

Combine the buffer, PLP, substrate, and amino donor in the reaction vessel.

-

Initiate the reaction by adding the transaminase catalyst (e.g., whole cells).

-

Stir the mixture at the desired temperature for 12-36 hours, monitoring the conversion by HPLC or GC.

-

Upon completion, stop the reaction (e.g., by centrifugation to remove cells).

-

Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product if necessary, typically by column chromatography, to yield (R)-1-tert-butoxycarbonyl-3-aminopiperidine with an ee value often exceeding 99.7%.[4]

Multi-Enzyme Cascade Synthesis of L-3-N-Cbz-aminopiperidine[2][3]

This one-pot cascade reaction uses a galactose oxidase (GOase) and an imine reductase (IRED) to convert an amino alcohol into a cyclic amine.

Reaction Setup: The reaction is performed in a sodium phosphate buffer (NaPi, pH 7.5). The reaction mixture contains the N-Cbz-protected L-ornithinol substrate, a GOase variant, an IRED variant, and necessary cofactors.

Reaction Conditions:

-

Substrate Concentration: 3 mM

-

Temperature: 30 °C

-

Agitation: 200 rpm

-

Reaction Time: 16-48 hours

Procedure:

-

Prepare a solution of N-Cbz-L-ornithinol in NaPi buffer (pH 7.5).

-

Add the galactose oxidase (GOase) and imine reductase (IRED) enzymes to the solution. Ensure appropriate cofactors for the IRED (e.g., NAD(P)H) and a regeneration system are present if necessary.

-

Incubate the reaction at 30 °C with shaking for 16 to 48 hours.

-

Monitor the reaction progress by GC-FID or LC-MS.

-

After completion, work up the reaction by extracting the product with an organic solvent.

-

The combined organic extracts are dried and concentrated.

-

The final product, L-3-N-Cbz-aminopiperidine, is purified by column chromatography. Isolated yields of up to 54% have been reported.[2]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the key synthetic strategies described.

Caption: Workflow for Chiral Pool Synthesis from L-Glutamic Acid.

Caption: Workflows for Enzymatic Synthesis Routes.

Caption: Workflow for Classical Resolution via Diastereomeric Salts.

References

(R)-1-methylpiperidin-3-amine IUPAC name

An In-Depth Technical Guide to (R)-1-methylpiperidin-3-amine

This technical guide provides a comprehensive overview of this compound, a chiral amine with significant applications in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Identity and Properties

The correct IUPAC name for the compound is (3R)-1-methylpiperidin-3-amine [1][2]. It is a chiral amine built on a piperidine ring structure, featuring a methyl group at the 1-position and an amino group at the 3-position with a specific (R) stereochemistry[3]. This defined spatial arrangement is crucial as it can significantly influence the compound's biological activity and interactions with molecular targets[3].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [1][2] |

| CAS Number | 1001353-92-9 | [1][2] |

| Molecular Formula | C6H14N2 | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | |

| Solubility | Soluble in polar solvents | [3] |

| InChI Key | QZSACHHNFDNCNB-ZCFIWIBFSA-N | [1] |

Synthesis of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals[3]. A common synthetic route involves the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate, followed by deprotection.

Experimental Protocol: Reductive Amination and Deprotection

This protocol details the synthesis of this compound from (R)-3-(Boc-Amino)piperidine[4].

Step 1: N-Methylation

-

A mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) is prepared.

-

The mixture is cooled to 0°C.

-

Sodium cyanoborohydride (4.51 g, 0.075 mol) is added portion-wise to the cooled mixture[4].

-

The reaction mixture is then stirred overnight at room temperature.

-

Following the reaction, the mixture is concentrated under vacuum.

-

The resulting residue is dissolved in a mixture of ethyl acetate and water.

-

The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

The organic layer is concentrated under vacuum to yield the N-methylated intermediate as an oil, which can be used in the next step without further purification[4].

Step 2: Boc-Deprotection

-

The crude N-methylated product from the previous step is dissolved in methanol (60 mL).

-

A 4N HCl solution in dioxane (10 mL) is added to the methanolic solution.

-

The reaction mixture is stirred at room temperature for 6 hours[4].

-

After 6 hours, the mixture is concentrated under vacuum.

-

The resulting residue is triturated with ether, leading to the formation of a precipitate.

-

The precipitate is filtered and washed with ice-cold methanol to give the final product, this compound, as a solid with a reported yield of 72% (4.01 g)[4].

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process described above.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The piperidine scaffold is a key structural feature in numerous biologically active compounds and approved pharmaceutical drugs. The specific chirality and functional groups of this compound make it a valuable synthon for creating complex molecules with therapeutic potential. For instance, its dihydrochloride salt has been noted for its potential use in developing PCAF and GCN5 inhibitors for cancer treatment[5].

Role as a Chiral Building Block

In drug development, chiral amines like this compound are frequently incorporated into lead compounds to optimize their binding affinity and selectivity for specific biological targets. The diagram below conceptualizes its integration into a hypothetical drug candidate.

Caption: Role as a building block in drug synthesis.

Conclusion

This compound is a well-characterized chiral building block with significant utility in organic synthesis and medicinal chemistry. Its defined stereochemistry and versatile functional groups allow for its incorporation into a wide range of complex molecules, making it a compound of high interest for the development of novel therapeutics. The synthetic protocol provided herein is robust and allows for the efficient production of this valuable compound for research and development purposes.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. (R)-3-AMino-1-Methyl-piperidine dihydrochloride | 1157849-50-7 [chemicalbook.com]

Solubility Profile of (R)-1-methylpiperidin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1-methylpiperidin-3-amine, a chiral amine of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and logical frameworks to understand and predict its behavior in various solvent systems.

Quantitative Solubility Data

Currently, limited experimentally determined quantitative solubility data for this compound across a range of solvents, temperatures, and pH values is available in the public domain. However, a calculated aqueous solubility value provides a useful starting point for formulation and experimental design.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | 303 | Calculated |

Table 1: Calculated Aqueous Solubility of this compound. This value indicates that the compound is freely soluble in water under standard conditions.[1]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H14N2 | PubChem[2] |

| Molecular Weight | 114.19 g/mol | PubChem[2] |

| Appearance | Liquid | CymitQuimica[3] |

| Boiling Point | 136.5 ± 8.0 °C at 760 mmHg | American Elements[4] |

Table 2: Key Physicochemical Properties of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound, adapted from standard laboratory procedures for organic amines.

Equilibrium Solubility Method in Aqueous and Organic Solvents

This method determines the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, isopropanol, dichloromethane, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visible.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to separate the excess undissolved solid from the saturated solution.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Quantification: Calculate the original concentration in the saturated solution to determine the solubility.

pH-Dependent Aqueous Solubility

This protocol is essential for understanding the solubility behavior of the basic amine in aqueous solutions of varying pH.

Materials:

-

This compound

-

Aqueous buffer solutions of various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

-

pH meter

-

All materials listed in section 3.1.

Procedure:

-

Protocol: Follow the same procedure as the Equilibrium Solubility Method (section 3.1), but use the different pH buffer solutions as the solvents.

-

pH Verification: After the equilibration period, measure and record the final pH of each saturated solution.

-

Analysis: Analyze the samples as described above to determine the solubility at each pH.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Determining Equilibrium Solubility.

Logical Relationship: Basicity and Solubility

The solubility of this compound is intrinsically linked to its basic nature. The presence of amino groups allows for protonation in acidic media, leading to the formation of more soluble salt forms.

Caption: Relationship between Basicity and Enhanced Aqueous Solubility.

References

A Technical Guide to the Spectroscopic Data of (R)-1-methylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-methylpiperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is paramount for its application in the synthesis of novel pharmaceutical agents. This technical guide provides a summary of available and expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of comprehensive public data, this guide combines reported ¹H NMR data with expected spectral characteristics derived from established principles for aliphatic amines. Detailed, generalized experimental protocols for obtaining these spectra are also provided to aid researchers in the analytical characterization of this and similar molecules.

Introduction

This compound, with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol , is a chiral piperidine derivative.[1][2][3] Its structure, featuring a stereocenter at the C3 position, a primary amine, and a tertiary amine within the piperidine ring, makes it a versatile scaffold in the design of bioactive compounds. Accurate spectroscopic characterization is essential for confirming its identity, purity, and stereochemical integrity. This document serves as a core technical resource, consolidating known data and providing predictive insights and standardized methodologies for its complete spectroscopic analysis.

Spectroscopic Data

While a complete set of publicly available, peer-reviewed spectroscopic data for this compound is scarce, this section presents the available ¹H NMR data and a detailed prediction of other key spectroscopic features.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

2.1.1. ¹H NMR Spectroscopy

A ¹H NMR spectrum for what is described as 1-methyl-(R)-3-aminopiperidine has been reported in a synthesis protocol.[4] The data, acquired in methanol-d₄ (CD₃OD) on a 400 MHz instrument, is summarized in Table 1.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.54 | m | 1H | CH-NH₂ |

| 2.81 | m | 1H | Piperidine Ring H |

| 2.62 | m | 1H | Piperidine Ring H |

| 2.23 | s | 3H | N-CH₃ |

| 1.97 | m | 1H | Piperidine Ring H |

| 1.67-1.87 | m | 3H | Piperidine Ring H |

| 1.56-1.61 | m | 1H | Piperidine Ring H |

| 1.15-1.42 | m | 1H | Piperidine Ring H |

Note: The original data includes a signal at 1.41 ppm (s, 9H) corresponding to a tert-butoxycarbonyl (Boc) protecting group present in the precursor, which is removed in the final step to yield the target compound. This signal would be absent in the final, deprotected product.[4]

2.1.2. Expected ¹³C NMR Spectroscopy

No experimental ¹³C NMR data was found. However, the expected chemical shifts can be predicted based on the structure and general values for similar aliphatic amines. Carbons adjacent to nitrogen atoms are typically deshielded and appear in the 30-60 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C3 (CH-NH₂) | 45 - 55 |

| N-CH₃ | 40 - 50 |

| C2, C6 (CH₂-N) | 50 - 65 |

| C4, C5 (CH₂) | 20 - 40 |

An experimental IR spectrum for this compound is not publicly available. As a primary aliphatic amine, its IR spectrum is expected to exhibit several characteristic absorption bands.[5]

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3400 - 3250 | N-H stretch | Two bands (symmetric and asymmetric), characteristic of a primary amine. Weaker and sharper than O-H stretches.[5] |

| 2950 - 2800 | C-H stretch | Aliphatic C-H stretching. |

| 1650 - 1580 | N-H bend | Scissoring vibration of the primary amine.[5] |

| 1250 - 1020 | C-N stretch | Aliphatic amine C-N stretching.[5] |

| 910 - 665 | N-H wag | Broad band characteristic of primary amines.[5] |

No experimental mass spectrum was found. For a compound with the formula C₆H₁₄N₂, the following characteristics are expected in an electron ionization (EI) mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 114 | Molecular Ion (M⁺) | Expected to be an odd number, consistent with the "Nitrogen Rule" for a molecule with two nitrogen atoms.[6] May be weak or absent in EI. |

| M-1 (113) | [M-H]⁺ | Loss of a hydrogen atom. |

| 58, 85 | α-cleavage fragments | α-cleavage is a characteristic fragmentation pattern for amines, involving the breaking of a C-C bond adjacent to the nitrogen atom.[6] The largest substituent is preferentially lost as a radical. |

Experimental Protocols

The following sections describe generalized, standard protocols for the acquisition of spectroscopic data for a liquid amine sample like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O) in a clean vial. The choice of solvent should be based on sample solubility and the desired chemical shift reference.

-

Transfer: Filter the solution or carefully transfer the clear supernatant into a clean, 5 mm NMR tube.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a recycle delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A pulse angle of 30-45 degrees with a recycle delay of 2-5 seconds is common. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean.[7] Take a background measurement of the empty, clean crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place 1-2 drops of the neat liquid this compound directly onto the center of the ATR crystal.[8]

-

Data Acquisition:

-

Cleaning: After the measurement, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[10]

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is volatilized in the ion source under high vacuum.[11]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment ions. The fragmentation pattern provides valuable structural information.[13]

Visualization of Experimental Workflow

A logical workflow is critical for the comprehensive characterization of a chemical entity. The following diagram illustrates a standard workflow for the spectroscopic analysis of a novel chiral amine.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While complete experimental data remains to be published in comprehensive, peer-reviewed formats, the combination of reported ¹H NMR data and predictive analysis for ¹³C NMR, IR, and MS offers a robust starting point for researchers. The generalized protocols and workflow diagram presented herein are intended to facilitate the systematic and accurate spectroscopic characterization required for the confident application of this important chiral building block in research and development.

References

- 1. This compound | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 1001353-92-9, this compound, (3R)-1-Methylpiperidin-3-amine - chemBlink [chemblink.com]

- 3. americanelements.com [americanelements.com]

- 4. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

The Pivotal Role of (R)-1-Methylpiperidin-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 29, 2025 – (R)-1-methylpiperidin-3-amine, a chiral synthetic building block, is increasingly recognized for its significant potential in the development of novel therapeutics. Its unique structural features and inherent chirality make it a valuable scaffold for designing potent and selective drug candidates across various disease areas, most notably in the fields of oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, complete with synthesis protocols, quantitative biological data, and mechanistic insights.

Core Attributes and Synthesis

This compound, with the CAS number 1001353-92-9, is a chiral amine featuring a piperidine ring.[1][2] This structure's specific three-dimensional arrangement is crucial for its interaction with biological targets, influencing the efficacy and selectivity of the resulting drug molecules.[1] The presence of a basic amino group and a tertiary amine within the piperidine ring allows for versatile chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries.[1]

A common synthetic route to obtain this compound involves a multi-step process starting from a suitable chiral precursor. A representative experimental protocol is detailed below:

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-3-Aminopiperidine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in dioxane (4M)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Boc Protection: To a solution of (R)-3-aminopiperidine dihydrochloride in a mixture of DCM and water, add TEA at 0 °C. Then, add a solution of (Boc)₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Extract the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain (R)-tert-butyl piperidin-3-ylcarbamate.

-

N-Methylation: Dissolve the Boc-protected amine in methanol. Add formaldehyde solution, followed by the portion-wise addition of sodium triacetoxyborohydride at 0 °C. Stir the reaction mixture at room temperature overnight. Remove the solvent in vacuo.

-

Work-up: Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield tert-butyl (R)-(1-methylpiperidin-3-yl)carbamate.

-

Deprotection: Dissolve the N-methylated intermediate in methanol and add a 4M solution of HCl in dioxane. Stir the mixture at room temperature for 4-6 hours. Concentrate the reaction mixture under reduced pressure.

-

Isolation: Triturate the resulting solid with diethyl ether, filter, and wash with cold methanol to afford this compound dihydrochloride as a white solid.

Applications in Drug Discovery and Development

The this compound scaffold has been instrumental in the design of inhibitors for several key protein families, including Janus kinases (JAKs). While not always directly incorporated in the final drug structure, it often serves as a crucial chiral intermediate to establish the required stereochemistry for potent biological activity.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. The development of JAK inhibitors is therefore a major focus in medicinal chemistry.

While a direct incorporation of this compound into a marketed JAK inhibitor is not prominent, the structurally related chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a key component in the synthesis of tofacitinib, a potent JAK inhibitor.[2][3][4] This highlights the importance of the stereochemistry at the 3-position of the piperidine ring for effective binding to the kinase active site. The synthesis of this key intermediate often starts from chiral precursors that establish the desired stereochemistry early on.[5]

The general structure-activity relationship (SAR) for many JAK inhibitors indicates that a substituted piperidine moiety can effectively occupy the solvent-exposed region of the ATP-binding pocket, with the amino group forming crucial hydrogen bonds with the hinge region of the kinase.

Quantitative Data and Biological Evaluation

While specific quantitative data for drug candidates directly incorporating this compound is not widely published in top-tier medicinal chemistry journals, the general biological evaluation of piperidine-containing kinase inhibitors follows established protocols.

Table 1: Representative Pharmacological Data for Piperidine-Containing Kinase Inhibitors

| Compound Class | Target Kinase | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | JAK3 | Enzymatic | 1.2 | [6] |

| Pyrrolo[2,3-d]pyrimidine | JAK1 | Enzymatic | 3.2 | [6] |

| Isoxazolo[4,5-d]pyrimidine | PI3Kδ | Enzymatic | 286 | [7] |

| N-phenylbenzamide | HIF-1α pathway | Cell-based | 120 (HepG2) | [8] |

Note: The data presented are for structurally related piperidine derivatives and are intended to be illustrative of the potency that can be achieved with this scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: JAK3)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

-

Recombinant human JAK3 enzyme

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the kinase reaction by adding the recombinant JAK3 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-